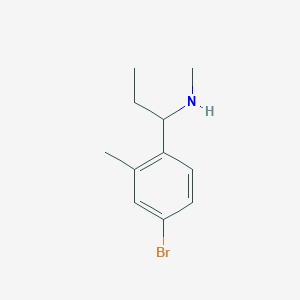

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H16BrN |

|---|---|

Molekulargewicht |

242.16 g/mol |

IUPAC-Name |

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C11H16BrN/c1-4-11(13-3)10-6-5-9(12)7-8(10)2/h5-7,11,13H,4H2,1-3H3 |

InChI-Schlüssel |

PPQADEWCFKPETJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=C(C=C(C=C1)Br)C)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Arylamine Protection and Bromination

A robust industrially relevant process for synthesizing 4-bromo-2-methylaniline starts with 2-methylaniline (ortho-toluidine) , which undergoes acylation to form N-(2-methylphenyl)acetamide for protection of the amino group. This step is performed by reacting ortho-toluidine with acetic anhydride at 50–70 °C under stirring, yielding white needle-shaped crystals after precipitation and washing.

Next, bromination is carried out on the protected amine using N-bromosuccinimide (NBS) in a single-port flask with reflux and stirring for 4 hours. This reaction selectively introduces bromine at the 4-position of the aromatic ring, yielding N-(4-bromo-2-methylphenyl)acetamide after filtration and drying.

Hydrolysis to Free Amine

The acetamide is then hydrolyzed under reflux with concentrated hydrochloric acid and dioxane for 1.5–2.5 hours. Neutralization with ammonium hydroxide (to pH 8–10) precipitates the free amine, which is extracted, dried over anhydrous magnesium sulfate, filtered, and recrystallized from ethanol to obtain 4-bromo-2-methylaniline with high purity.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Arylamine protection | Ortho-toluidine + acetic anhydride, 50–70 °C | N-(2-methylphenyl)acetamide | White needle crystals |

| Bromination | NBS, reflux, stirring, 4 h | N-(4-bromo-2-methylphenyl)acetamide | Selective bromination at 4-position |

| Hydrolysis | Conc. HCl + dioxane, reflux 1.5–2.5 h | 4-bromo-2-methylaniline | Neutralize, extract, recrystallize |

This method offers advantages such as environmental protection, high purity, ease of operation, and low equipment investment.

Introduction of the N-Methylpropan-1-amine Side Chain

Alkylation via Nucleophilic Substitution

A common approach to introduce the N-methylpropan-1-amine moiety involves nucleophilic substitution of the aromatic amine with an appropriate alkyl bromide, such as 1-bromo-2-methylpropane or related alkyl halides.

Synthesis of 1-bromo-2-methylpropane can be performed by reacting isobutanol with hydrobromic acid and sulfuric acid at 90–95 °C with prolonged heating (12–16 hours). The crude product is purified by extraction, washing, and distillation to yield bromoisobutane with about 42.9% yield and 99.2% purity after rectification.

The aromatic amine or its derivatives are reacted with such alkyl bromides in the presence of a base (e.g., potassium carbonate) to afford the alkylated amine intermediates.

Reductive Amination and Hydrogenation

Alternatively, the side chain can be introduced via reductive amination:

Nitro-substituted aromatic intermediates (e.g., 4-bromo-2-methyl-1-nitrobenzene) are first synthesized and then reduced via palladium-catalyzed hydrogenation to the corresponding amines.

These amines are then reacted with acyl chlorides like propanoyl chloride to form amide intermediates, which upon further reduction or methylation yield the target N-methylpropan-1-amine derivatives.

For example, hydrogenation of nitro compounds followed by reaction with propanoyl chloride and subsequent methylation steps have been reported to afford related biaryl amide derivatives with alkylated amine side chains.

Representative Reaction Conditions and Yields

Research Discoveries and Notes

The protection of the amino group as an acetamide is crucial to achieve selective bromination at the 4-position without unwanted side reactions.

The hydrolysis step must be carefully controlled to avoid degradation and to ensure high purity of the amine.

Alkylation reactions benefit from the use of mild bases and appropriate solvents to maximize substitution efficiency and minimize side products.

Reductive amination routes allow for structural diversity and have been used to prepare related biaryl amide derivatives with antiviral activity, demonstrating the versatility of the synthetic approach.

The preparation of 1-bromo-2-methylpropane is a key intermediate step, and its synthesis conditions directly impact the overall yield and purity of the final amine product.

Summary Table of Preparation Methods

| Stage | Method | Key Reagents/Conditions | Yield/Purity | Comments |

|---|---|---|---|---|

| 4-Bromo-2-methylaniline | Arylamine protection + bromination + hydrolysis | Ortho-toluidine, acetic anhydride, NBS, HCl/dioxane reflux | High purity amine | Industrially scalable, environmentally friendly |

| Alkyl bromide synthesis | Isobutanol + HBr + H2SO4 | 90–95 °C, 12–16 h reflux | 42.9% yield, 99.2% purity | Essential intermediate for alkylation |

| Alkylation of amine | Nucleophilic substitution | Alkyl bromide, base (K2CO3), reflux | Moderate to good | Direct method to introduce side chain |

| Reductive amination | Nitro reduction + acylation | Pd catalyst, propanoyl chloride, hydrogenation | Moderate to good | Allows structural modifications |

The preparation of This compound involves a combination of well-established organic synthesis techniques: protection of the aromatic amine, selective bromination, hydrolysis, and side-chain introduction via alkylation or reductive amination. The described methods are supported by extensive research and patent literature, providing reliable routes with good yields and purity. The use of acetamide protection and N-bromosuccinimide bromination is particularly effective for regioselective substitution, while the synthesis of key alkyl bromide intermediates under acidic conditions is critical for subsequent alkylation steps.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as NaOH, KCN, or primary amines in polar solvents like water or ethanol.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: 4-hydroxy-2-methylphenylpropan-1-amine, 4-cyano-2-methylphenylpropan-1-amine.

Oxidation: 4-bromo-2-methylphenylpropan-1-one, 4-bromo-2-methylbenzoic acid.

Reduction: 4-bromo-2-methylphenylpropan-1-amine, 4-bromo-2-methylphenylpropan-1-ol.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.

Biological Studies: It is used in studies investigating the structure-activity relationships of phenylpropanamine derivatives and their biological effects.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but lacks the amine group.

4-Bromo-2-methylphenol: Similar structure but contains a hydroxyl group instead of an amine.

4-Bromo-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group.

Uniqueness

1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine, commonly referred to as a substituted amphetamine derivative, is notable for its unique molecular structure that includes a bromine atom and a methyl group on the phenyl ring. This compound is part of a broader class of amines known for their psychoactive properties and interactions with neurotransmitter systems. The presence of the bromine atom enhances lipophilicity, which may significantly influence its biological activity and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features:

- Bromine Substitution: Enhances lipophilicity and may affect receptor binding.

- Methyl Group: Influences the compound's steric properties and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly concerning their interactions with neurotransmitter receptors. These interactions can lead to various physiological effects, including modulation of mood, cognition, and behavior.

The biological activity of this compound primarily revolves around its potential interactions with neurotransmitter systems. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The bromine atom's presence is crucial for altering binding affinities at these targets.

Pharmacological Profiles

Studies have shown that similar amphetamine derivatives can significantly affect dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

| Compound | Target Receptor | Effect |

|---|---|---|

| This compound | Dopamine D2 | Agonistic effects observed in vitro |

| 4-Bromo-N-methylbutan-1-amine | Serotonin 5-HT2A | Antagonistic effects noted in behavioral assays |

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of substituted amphetamines, it was found that compounds with bromine substitutions exhibited increased binding affinity to dopamine receptors compared to their non-brominated counterparts. This suggests that this compound could have enhanced psychoactive properties.

Case Study 2: Toxicological Implications

A retrospective analysis of new psychoactive substances (NPS) highlighted the prevalence of substituted amphetamines among users. The study indicated that compounds like this compound were frequently associated with adverse effects, emphasizing the need for further research into their safety profiles.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, including halogenation and amination processes. Its applications extend beyond pharmacology into materials science and synthetic chemistry, where it serves as a building block for more complex molecules.

Synthesis Pathway

- Halogenation: Introduction of bromine into the phenyl ring.

- Amination: Formation of the propanamine backbone through nucleophilic substitution.

Q & A

(Basic) What synthetic routes are recommended for preparing 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine?

Methodological Answer:

The synthesis typically involves alkylation of a primary amine or reductive amination. For example:

- Nucleophilic substitution : React 4-bromo-2-methylbenzyl bromide with N-methylpropan-1-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

- Palladium-catalyzed coupling : Use Suzuki-Miyaura cross-coupling (e.g., aryl halides with boronic acids) to introduce substituents, as demonstrated for structurally similar bromophenyl amines .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.

(Basic) How can spectroscopic techniques confirm the compound's structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromophenyl), methyl groups (δ 1.2–1.5 ppm for N-methyl), and amine protons (δ 1.8–2.2 ppm). Compare splitting patterns to similar compounds (e.g., reports methoxyphenyl analogs with distinct aromatic shifts) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or methyl groups) .

(Advanced) How can contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer:

- X-ray Crystallography : Refine structures using SHELX (e.g., SHELXL for small-molecule refinement) to resolve bond-length discrepancies .

- DFT Calculations : Optimize geometry computationally (e.g., Gaussian 16) and compare with experimental data to identify outliers.

- Cross-Validation : Correlate NMR-derived torsion angles with crystallographic data, as done for triazole derivatives in .

(Advanced) How do bromo and methyl substituents influence reactivity in cross-coupling?

Methodological Answer:

- Steric Effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for nucleophilic aromatic substitution (e.g., amination). Compare with fluorophenyl analogs in , where fluorine’s electronegativity alters reaction kinetics .

- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings, as bromine’s leaving-group ability enhances transmetallation efficiency .

(Basic) What impurities arise during synthesis, and how are they identified?

Methodological Answer:

- Common Byproducts : Unreacted starting materials, dehalogenated products (e.g., 2-methylphenyl derivatives), or N-demethylated analogs.

- Analytical Methods :

- HPLC/MS : Detect low-abundance impurities via reverse-phase C18 columns.

- TLC : Monitor reaction progress (e.g., ethyl acetate/hexane, UV visualization).

- Comparative Analysis : Reference byproducts from analogous syntheses (e.g., identifies indole-related impurities via GC-MS) .

(Advanced) Which computational methods predict biological activity for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, as seen in ’s NBOMe analogs) .

- QSAR Modeling : Train models on bromophenylamine derivatives (e.g., triazoles in ) to correlate substituent effects with antimicrobial activity .

- ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity profiles .

(Basic) What recrystallization conditions yield high-purity samples?

Methodological Answer:

- Solvent Selection : Use ethanol/water (4:1) for slow crystallization. Avoid DCM due to high volatility.

- Temperature Gradient : Cool saturated solutions from 60°C to 4°C overnight.

- Crystal Quality : Assess via single-crystal XRD (SHELX refinement) to confirm lattice purity .

(Advanced) How can isotopic labeling track metabolic pathways of this compound?

Methodological Answer:

- ¹³C/¹⁵N Labeling : Synthesize deuterated analogs (e.g., CD₃ for N-methyl) to trace metabolic products via LC-MS/MS.

- In Vivo Studies : Administer labeled compound to model organisms and analyze urine/blood samples, as done for phenethylamines in .

- Pathway Mapping : Use stable isotopes to identify hepatic cytochrome P450-mediated oxidation, referencing indole metabolism in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.